

# Fadrozole In Vivo Sex Reversal Model in Chicken Embryos: Application Notes & Protocols

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## Compound Focus: Fadrozole

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The **fadrozole-induced sex reversal model** in chicken embryos is a well-established experimental system for studying the mechanisms of gonadal sex differentiation and the critical role of estrogen in this process. In birds, estrogen is essential for ovarian development; inhibiting its synthesis with the aromatase inhibitor **fadrozole** can cause genetic females (ZW) to develop male-like or intersex gonads [1]. This model provides valuable insights into sexual plasticity and has broader implications for understanding Differences of Sex Development (DSDs) [1].

## Key Experimental Parameters and Reagents

The table below summarizes the core parameters for establishing the in vivo model in chicken embryos:

Parameter	Specification
Animal Model	Chicken embryos ( <i>Gallus gallus domesticus</i> ) [1]
Primary Reagent	Fadrozole (a non-steroidal competitive aromatase inhibitor) [1]
Vehicle	Phosphate-Buffered Saline (PBS) [1]

Parameter	Specification
Typical In Vivo Dose	1 mg per egg (injected in a 100 $\mu$ L volume) [1]
Critical Window for Injection	Embryonic Day 3.5 (E3.5), corresponding to Hamburger-Hamilton stage 19 (HH19) [1]
Key Observation Period	Gonadal collection at E6.5, E9.5, or E12.5 for analysis [1]

## Step-by-Step In Vivo Protocol

### A. Egg Incubation and Preparation

- Obtain fertilized chicken eggs and incubate them at **37.5°C** under humid conditions [1].
- Candle the eggs to confirm viability and mark the injection site.

### B. Fadrozole Preparation and Injection

- Prepare a working solution of **fadrozole** in PBS to deliver **1 mg per egg** in a 100  $\mu$ L volume [1].
- At **E3.5 (HH19)**, swab the eggshell with 70% ethanol at the injection site.
- Carefully inject 100  $\mu$ L of the **fadrozole** solution into the egg. Control eggs should receive 100  $\mu$ L of PBS vehicle alone.
- Seal the injection hole with laboratory film or paraffin and return the eggs to the incubator.

### C. Tissue Collection and Sex Determination

- At the desired endpoint (e.g., E9.5), harvest the embryonic gonads.
- Perform genetic sexing by PCR to distinguish genetic females (ZW) from males (ZZ). A standard method involves amplification of the CHD1 gene, which yields different fragment sizes for the Z and W chromosomes [1].

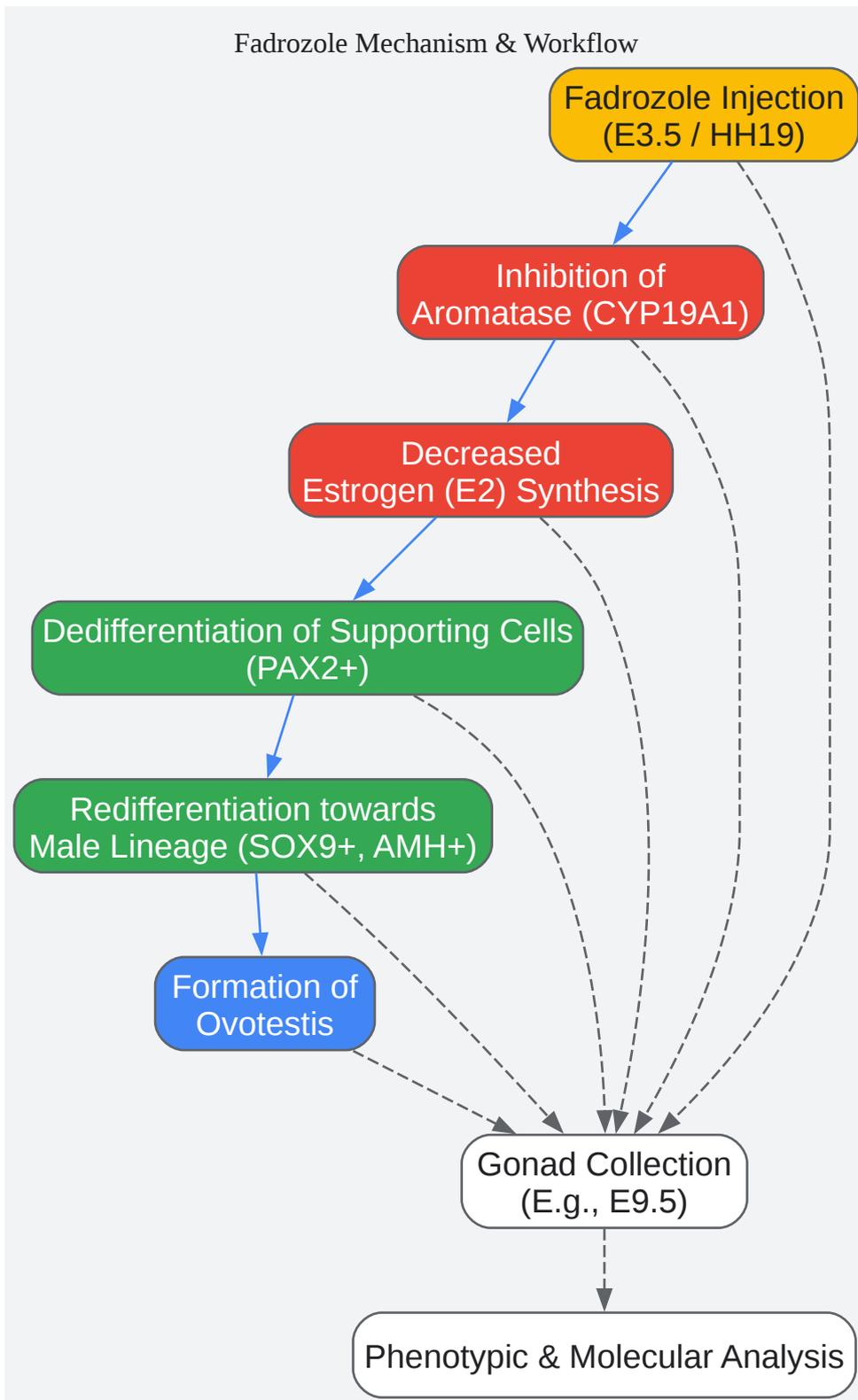
## Expected Phenotypic and Molecular Outcomes

Treatment of genetic female embryos with **fadrozole** leads to partial or complete sex reversal, characterized by the development of **ovotestes** (gonads containing both male and female cell types) [1]. The table below outlines the key outcomes:

Analysis Type	Key Findings in Fadrozole-Treated Genetic Females
Gonadal Phenotype	Development of ovotestes containing pre-granulosa cells, Sertoli cells, and PAX2-positive undifferentiated supporting cells [1].
Cell Lineage Analysis	Supporting cell transdifferentiation involves a dedifferentiation into a PAX2+ state, followed by redifferentiation towards the male (Sertoli) lineage [1].
Molecular Markers	<b>Upregulation:</b> Male markers like SOX9 and AMH. <b>Downregulation:</b> Female markers like FOXL2 and CYP19A1 (aromatase) [1] [2].

## Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of **fadrozole**-induced sex reversal and the experimental workflow.



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## Critical Factors for Success

- **Timing is Crucial:** The E3.5 injection precedes the natural onset of aromatase expression and estrogen synthesis around E6.0. Administration after this point results in less pronounced masculinization [1].
- **Phenotypic Spectrum:** The degree of sex reversal can vary. A single dose often produces an intersex or ovotestis phenotype, while multiple doses (e.g., a second injection at E6.5) may enhance the masculinizing effect [1].
- **Receptor Dynamics:** In vitro studies suggest the process involves complex receptor crosstalk. In female cells, **fadrozole** can transiently activate estrogen receptor ESR1 while later inducing androgen receptor (AR)-dependent expression of male genes [2].

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